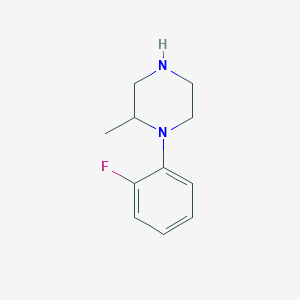

1-(2-Fluorophenyl)-2-methylpiperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Medicinal Chemistry

To understand the potential of 1-(2-Fluorophenyl)-2-methylpiperazine, one must first appreciate the established roles of its constituent parts. The piperazine ring is a cornerstone of modern drug design, and the incorporation of fluorine is a widely used strategy to enhance molecular properties.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its frequent appearance in a vast array of clinically successful drugs with diverse therapeutic applications, including antipsychotic, anticancer, antiviral, and antidepressant agents. researchgate.netresearchgate.netresearchgate.netjocpr.comresearchgate.net Several blockbuster drugs, such as Sildenafil (Viagra) and Imatinib (Gleevec), feature the piperazine core. mdpi.com

The utility of the piperazine moiety is due to a combination of favorable characteristics. Its two nitrogen atoms can be functionalized, allowing for the creation of extensive and structurally diverse compound libraries. jocpr.com The piperazine ring often imparts desirable pharmacokinetic properties to a molecule, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which is particularly valuable for drugs targeting the central nervous system (CNS). researchgate.netnih.gov Many piperazine-containing compounds exert their effects by interacting with monoamine neurotransmitter pathways. researchgate.netresearchgate.net

The introduction of fluorine into drug candidates is a powerful and common strategy in medicinal chemistry to optimize molecular properties. mdpi.com Fluorine's unique characteristics—its small size (similar to hydrogen) and high electronegativity—allow it to serve as a bioisosteric replacement for a hydrogen atom, potentially enhancing biological activity without significantly increasing the molecule's size.

Strategic fluorination can have several beneficial effects. It can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the duration of action of a drug. Furthermore, fluorine's strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which can influence a molecule's binding affinity to its target protein and alter its absorption and distribution profile. nih.gov In some cases, fluorine substitution leads to enhanced binding interactions with target receptors.

Research Rationale and Scope of Investigation

Despite the prevalence of its core structures in drug discovery, this compound remains conspicuously absent from detailed scientific reports. This knowledge gap provides a strong rationale for its synthesis and characterization.

A comprehensive search of the scientific literature reveals a significant lack of published data for this compound. While its parent compound, 1-(2-fluorophenyl)piperazine (B89578), is commercially available and used as a synthetic intermediate for neurologically active agents, the addition of a methyl group at the C2 position creates a distinct chemical entity that has not been thoroughly investigated. scbt.comsigmaaldrich.com

The primary unexplored aspects of this compound include:

Definitive Synthesis and Characterization: Detailed and optimized synthetic routes, along with comprehensive spectroscopic and crystallographic data, are not publicly available.

Biological Activity Profile: The compound has not been screened for activity across various biological targets, meaning its pharmacological potential is completely unknown.

Stereochemical Implications: The C2-methyl group introduces a chiral center into the piperazine ring. The synthesis, separation, and differential biological activities of the individual (R)- and (S)-enantiomers have not been explored.

The investigation of this compound could offer valuable contributions to medicinal chemistry. Research has shown that only about 20% of piperazine-containing compounds in medicinal chemistry are substituted on the carbon atoms of the ring. researchgate.netmdpi.com Therefore, synthesizing and evaluating novel C2-substituted piperazines like the title compound would expand the available chemical space for drug discovery.

The presence of the methyl group at the C2 position is not a trivial modification. It introduces conformational constraints on the piperazine ring. Studies on other 2-substituted piperazines have shown that such substituents often prefer an axial position, which in turn dictates the spatial orientation of the other groups attached to the nitrogen atoms. nih.gov This fixed conformation can lead to more specific and potent interactions with biological targets compared to more flexible, non-C-substituted analogs. nih.gov

Given that many phenylpiperazine derivatives exhibit CNS activity, it is plausible that this compound could be a candidate for neurological or psychiatric drug discovery. researchgate.netnih.gov Its systematic study would provide valuable structure-activity relationship (SAR) data, contributing to a deeper understanding of how C2-substitution impacts the pharmacological profile of fluorinated phenylpiperazines.

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known State |

|---|---|---|---|

| 1-(2-Fluorophenyl)piperazine | C10H13FN2 | 180.22 | Liquid |

| 2-Methylpiperazine (B152721) | C5H12N2 | 100.16 | Solid |

| This compound | C11H15FN2 | 194.25 | Not documented |

Data for 1-(2-Fluorophenyl)piperazine sourced from sigmaaldrich.com. Data for 2-Methylpiperazine sourced from sigmaaldrich.com. Data for this compound is calculated.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-8-13-6-7-14(9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXILLBXHNOJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Fluorophenyl 2 Methylpiperazine

Established and Novel Synthetic Routes

The construction of the 1-aryl-2-alkyl-piperazine structure is a multistep process that requires careful control of regioselectivity. Both classical and modern synthetic methods have been developed to achieve this efficiently.

Multistep synthesis is a cornerstone for creating complex molecules like 1-(2-fluorophenyl)-2-methylpiperazine. A primary strategy involves the N-arylation of 2-methylpiperazine (B152721). This process typically begins with the protection of one of the nitrogen atoms of 2-methylpiperazine, often with a tert-butoxycarbonyl (Boc) group, to prevent di-arylation and control regioselectivity. The resulting mono-protected intermediate can then be reacted with an activated 2-fluorophenyl source, such as 1,2-difluorobenzene (B135520) or 1-bromo-2-fluorobenzene, under conditions that facilitate nucleophilic aromatic substitution (SNAr) or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The final step involves the deprotection of the Boc group to yield the target compound.

Another established multistep approach involves building the piperazine (B1678402) ring from acyclic precursors. This can be achieved by reacting 2-fluoroaniline (B146934) with a suitable three-carbon dielectrophile, followed by a second cyclization step with an appropriate amine.

Modern advancements in organic synthesis have introduced continuous flow processes, which integrate multiple synthetic steps into a single, continuous operation. mit.edusyrris.jp This technique allows for the rapid synthesis of intermediates that may be unstable, minimizing decomposition by immediately transferring them to the next reaction stage. mit.eduresearchgate.net Such a strategy could be applied to the synthesis of this compound to enhance efficiency and yield. syrris.jp

Catalytic methods offer elegant and atom-economical alternatives for constructing the substituted piperazine core. These approaches often proceed under mild conditions with high efficiency.

Iridium-Catalyzed Reactions : Iridium catalysts have proven effective in the synthesis of C-substituted piperazines. nih.gov One such method is the condensation of 1,2-diols with primary amines through a "borrowing hydrogen" mechanism. thieme-connect.com An iridium photocatalyst has also been used for the synthesis of 2-substituted piperazines. nih.gov Another approach involves a head-to-head coupling of easily prepared imines, which is a 100% atom-economic process that can be catalyzed by a bench-stable iridium complex to form C-substituted piperazines with high diastereoselectivity. nih.gov

Palladium-Catalyzed Cyclizations : Palladium catalysts are widely used for forming C-N bonds. A modular synthesis of highly substituted piperazines involves the palladium-catalyzed cyclization of a propargyl unit with various diamine components. acs.orgorganic-chemistry.org This method offers good to excellent yields with high control over regio- and stereochemistry under mild conditions. acs.org

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and ring formation. mdpi.com Protocols such as the CarboxyLic Amine Protocol (CLAP) utilize an iridium-based photoredox catalyst to generate an α-aminyl radical from an amino-acid-derived diamine, which then cyclizes with an imine to form diverse 2-substituted piperazines. mdpi.com

A common synthetic pathway involves the reaction of commercially available 1-(2-fluorophenyl)piperazine (B89578) as an intermediary compound. scbt.com However, to obtain the 2-methyl substituted variant, specific precursors are required.

| Synthetic Route | Key Precursors | Key Intermediates |

| N-Arylation of Piperazine | 2-Methylpiperazine chemicalbook.com, 1,2-Difluorobenzene | 1-Boc-3-methylpiperazine |

| Ring-Closing Synthesis | 2-Fluoroaniline, 1,2-Diaminopropane | N-(2-fluorophenyl)-N'-(propan-2-yl)ethane-1,2-diamine |

| Catalytic Cyclization | Primary amines, Dioximes researchgate.net | Bis(oximinoalkyl)amines researchgate.net |

| Iridium-Catalyzed Coupling | Imines (e.g., from an aldehyde and an amine) nih.gov | Iridium-complexed intermediates |

Data table based on established synthetic principles for substituted piperazines. nih.govscbt.comchemicalbook.comresearchgate.net

For instance, in a catalytic reductive cyclization, primary amines are converted into bis(oximinoalkyl)amines through a double Michael addition to nitrosoalkenes; this dioxime intermediate then undergoes cyclization to form the piperazine ring. researchgate.net

Regioselective Functionalization and Derivatization Strategies

The this compound scaffold possesses a secondary amine at the N4 position, which is the primary site for regioselective functionalization. This allows for the introduction of a wide array of substituents to modulate the molecule's properties.

Alkylation and acylation are fundamental reactions for derivatizing the piperazine nucleus.

N-Alkylation : The secondary amine at the N4 position can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces simple alkyl chains or more complex moieties containing other functional groups.

N-Acylation : Acylation of the N4 nitrogen is typically achieved by reacting the piperazine with acyl chlorides or acid anhydrides. This forms a stable amide bond and is a common strategy for introducing carbonyl-containing groups. For example, new 1,2-benzothiazine derivatives have been synthesized by alkylating the thiazine (B8601807) ring with 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine, which is an acylated piperazine derivative. nih.gov

While not a direct derivatization of the piperazine nitrogen, Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions that functionalize the aromatic ring. fiveable.melibretexts.orglibretexts.org These reactions introduce alkyl or acyl groups onto the 2-fluorophenyl ring, although the existing substituents would influence the position of the incoming group. masterorganicchemistry.com

A major focus in medicinal chemistry is the coupling of the piperazine scaffold to various aromatic and heterocyclic systems to explore structure-activity relationships.

This is commonly achieved by reacting this compound with a suitable halo-substituted aromatic or heterocyclic compound. For example, pyridazinone derivatives have been synthesized by reacting 1-(2-fluorophenyl)piperazine with 3,6-dichloropyridazine (B152260) in refluxing ethanol. nih.gov The resulting intermediate, 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine, can be further modified to create a library of diverse compounds. nih.gov

Similarly, other heterocyclic systems can be introduced via nucleophilic substitution or coupling reactions. The synthesis of hybrid molecules based on the 1-(4-fluorophenyl)piperazine (B120373) skeleton has been demonstrated, where the piperazine nitrogen acts as a nucleophile to attack various electrophilic sites on other heterocyclic precursors. researchgate.net These strategies are directly applicable to the 2-methyl analog.

| Reaction Type | Reagent | Functional Group Introduced | Example Product Class |

| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Amide | N-Benzoyl derivatives |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | Sulfonamide | N-Sulfonyl derivatives |

| Alkylation | Alkyl Halide (e.g., Benzyl bromide) | Tertiary Amine | N-Benzyl derivatives |

| SNAr Reaction | Heterocyclic Halide (e.g., 2-chloropyrimidine) | Heterocyclic Amine | N-Pyrimidinyl derivatives |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine | N-Alkyl derivatives |

Data table illustrating common derivatization reactions at the N4-position of a piperazine ring.

Chiral Synthesis and Resolution Techniques for Enantiomers

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis, where the desired enantiomer is created directly, or the resolution of a racemic mixture.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgpharmtech.comlibretexts.org This technique leverages the different physical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org For a basic compound like this compound, chiral acids are the resolving agents of choice. libretexts.org Commonly employed resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org

The process involves reacting the racemic this compound with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct solubilities. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, while the other remains in solution. unchainedlabs.com The crystallized salt can then be isolated by filtration. Subsequently, treatment of the isolated diastereomeric salt with a base will neutralize the chiral acid, liberating the desired enantiomerically enriched this compound. The chiral resolving agent can often be recovered and reused. A case study on the resolution of a diphenyl-substituted N-methyl-piperazine derivative highlighted the successful use of di-p-anisoyl-d-tartaric acid. acs.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (+)-Tartaric acid | Dicarboxylic Acid |

| (-)-Tartaric acid | Dicarboxylic Acid |

| (+)-Dibenzoyltartaric acid | Tartaric Acid Derivative |

| (-)-Dibenzoyltartaric acid | Tartaric Acid Derivative |

| (+)-Mandelic acid | Alpha-hydroxy Acid |

| (-)-Mandelic acid | Alpha-hydroxy Acid |

| (+)-Camphorsulfonic acid | Sulfonic Acid |

| (-)-Camphorsulfonic acid | Sulfonic Acid |

This table is generated based on established chemical principles and is for illustrative purposes.

Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. arkat-usa.orgmdpi.com This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For piperazine derivatives, lipases are commonly employed enzymes. arkat-usa.org For instance, Lipase A from Candida antarctica (CAL-A) has demonstrated high enantioselectivity in the N-acylation of piperazine-2-carboxylic acid esters. arkat-usa.org In a typical kinetic resolution, the enzyme will acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted starting material of the other enantiomer, which can then be separated by conventional chromatographic methods.

Kinetic resolution of N-Boc-2-arylpiperidines has also been achieved through asymmetric deprotonation using a chiral base system like n-BuLi/(−)-sparteine. rsc.org This method can yield enantioenriched starting material and the corresponding 2,2-disubstituted piperidines with high enantioselectivity.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining high yields and purity of the target compound is paramount. The synthesis of this compound typically involves the N-arylation of 2-methylpiperazine with an activated fluorophenyl derivative.

A common synthetic route involves the reaction of 2-methylpiperazine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group. The optimization of the N-arylation step is crucial for maximizing the yield. Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the outcome. For instance, in the synthesis of related N-aryl piperazines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in conjunction with a base such as potassium carbonate or triethylamine. Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields.

Purification of the final product is another critical aspect. Recrystallization is a common and effective method for purifying solid compounds like this compound. justia.com The choice of solvent for recrystallization is key to obtaining high purity crystals. A solvent system should be selected where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor. Common solvent systems for recrystallization of amine hydrochlorides include ethanol/water or isopropanol/ether mixtures.

For non-crystalline products or for the removal of closely related impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) with a small amount of a basic modifier (like triethylamine) to prevent peak tailing of the amine product.

Table 2: Key Parameters for Optimization of the Synthesis of this compound

| Parameter | Factors to Consider | Desired Outcome |

|---|---|---|

| N-Arylation Reaction | ||

| Solvent | Polarity, boiling point, solubility of reactants | Complete dissolution of reactants, facilitation of reaction |

| Base | Strength, solubility, steric hindrance | Efficient deprotonation of piperazine, minimization of side reactions |

| Temperature | Reaction rate vs. side product formation | Optimal rate with minimal impurity formation |

| Reaction Time | Conversion of starting material | Complete reaction without product degradation |

| Purification | ||

| Recrystallization Solvent | Solubility profile of the compound and impurities | High recovery of pure crystalline product |

| Chromatography | Stationary phase, mobile phase composition | Effective separation of the desired product from byproducts |

This table is generated based on established chemical principles and is for illustrative purposes.

Preclinical Pharmacological Investigations of 1 2 Fluorophenyl 2 Methylpiperazine

In Vivo Studies in Animal Models of Disease

Systemic Disposition and Organ Distribution in Preclinical Species (Excluding Quantitative Dosage/Administration)

Publicly available scientific literature does not currently provide specific data on the systemic disposition or organ distribution of 1-(2-Fluorophenyl)-2-methylpiperazine in preclinical species. While pharmacokinetic studies have been conducted on various piperazine (B1678402) derivatives, the physiological and toxicological properties of this compound, specifically, are not known caymanchem.com. Therefore, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) profile remains uncharacterized.

Interaction with Endogenous Systems (e.g., Endocannabinoid System)

There is no specific information available in the current body of scientific literature detailing the direct interaction of this compound with the endocannabinoid system or other endogenous systems. Research has been conducted on structural analogues, such as para-fluorophenylpiperazine (pFPP), which was investigated in combination with a synthetic cannabinoid receptor agonist nih.gov. However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure, namely the position of the fluorine atom on the phenyl ring and the presence of a methyl group on the piperazine ring. The physiological and toxicological properties of this compound remain to be determined caymanchem.com.

Comparative Preclinical Pharmacology with Analogues and Reference Compounds

While direct preclinical pharmacological data for this compound is scarce, the broader class of phenylpiperazine derivatives has been subject to extensive investigation. These studies provide a comparative framework for understanding potential pharmacological activities. Analogues are often compared based on their effects on monoamine systems and their interactions with various receptors.

The most closely related analogue with significant available data is the positional isomer para-fluorophenylpiperazine (pFPP). In preclinical studies, pFPP has been shown to act primarily as a 5-HT1A receptor agonist, with lesser affinity for the 5-HT2A and 5-HT2C receptors wikipedia.org. It also inhibits the reuptake of serotonin (B10506) and norepinephrine wikipedia.org. When administered to rats with the synthetic cannabinoid AMB-FUBINACA, pFPP did not alter the cannabinoid's subjective effects but did delay the onset of hypothermia and shorten the duration of bradycardia, suggesting a physiological interaction nih.gov.

Other phenylpiperazine analogues, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are known serotonergic agonists researchgate.net. The combination of benzylpiperazine (BZP) with TFMPP or mCPP can produce effects similar to MDMA, with BZP primarily acting as a dopamine (B1211576) releaser and TFMPP/mCPP acting on the serotonin system researchgate.net. Metabolic studies of various piperazine analogues, including pFPP, have shown significant inhibitory activity against several cytochrome P450 enzymes, indicating a high potential for drug-drug interactions researchgate.net.

In a different therapeutic context, other complex piperazine derivatives have been developed as novel CB1 receptor inverse agonists, structurally distinct from first-generation compounds nih.gov. For example, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) binds to the CB1 receptor with a Ki value of 220 nM and shows efficacy in antagonizing its basal activity nih.gov. This highlights the chemical tractability of the piperazine scaffold for targeting the endocannabinoid system.

The table below summarizes the primary pharmacological actions of selected piperazine analogues and reference compounds.

Table 1: Comparative Pharmacology of Piperazine Analogues and Reference Compounds

| Compound | Primary Mechanism of Action | Receptor Binding Profile | Notes |

|---|---|---|---|

| para-Fluorophenylpiperazine (pFPP) | 5-HT Reuptake Inhibitor / Receptor Agonist | Primarily 5-HT1A agonist; some affinity for 5-HT2A/2C | Mildly psychedelic and euphoriant effects reported wikipedia.org. |

| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonergic Agonist | Non-selective 5-HT receptor agonist | A metabolite of some psychotropic drugs like trazodone researchgate.net. |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Serotonergic Agonist | Primarily 5-HT1B/2C agonist | Often found in combination with BZP in recreational products researchgate.net. |

| Benzylpiperazine (BZP) | Dopamine/Norepinephrine Releasing Agent | Weak agonist at α2- and β-adrenergic receptors | Has stimulant effects similar to amphetamine researchgate.net. |

| MDMA (Ecstasy) | Serotonin-Norepinephrine-Dopamine Releasing Agent | Potent agonist at 5-HT1 and 5-HT2 receptors | Reference empathogen and stimulant. |

| AMB-FUBINACA | Cannabinoid Receptor Agonist | Potent agonist at CB1 receptors | Reference synthetic cannabinoid nih.gov. |

| LDK1229 | Cannabinoid Receptor Inverse Agonist | Selective for CB1 receptor (Ki = 220 nM) | A benzhydryl piperazine analogue, structurally distinct from other CB1 inverse agonists nih.gov. |

Molecular Mechanisms of Action and Target Engagement of 1 2 Fluorophenyl 2 Methylpiperazine

Identification of Primary and Secondary Biological Targets

There is no direct scientific literature available that explicitly identifies the primary and secondary biological targets of 1-(2-Fluorophenyl)-2-methylpiperazine. However, the chemical structure, featuring a phenylpiperazine moiety, is a common scaffold in medicinal chemistry, often associated with activity at various receptors and transporters in the central nervous system and other biological systems.

Compounds with a phenylpiperazine core structure have been reported to interact with a range of biological targets. For instance, various derivatives have shown affinity for monoamine oxidase (MAO) enzymes, particularly MAO-B. A study on pyridazinones containing a (2-fluorophenyl)piperazine moiety identified potent and selective MAO-B inhibitors. nih.gov Specifically, certain derivatives exhibited IC₅₀ values in the low nanomolar range for MAO-B. nih.gov

Additionally, the broader class of phenylpiperazine derivatives has been investigated for activity at serotonergic and dopaminergic receptors. For example, some phenylpiperazine compounds are known to be antagonists or inverse agonists at 5-HT₂A receptors. sigmaaldrich.com Other related structures have been explored as atypical dopamine (B1211576) transporter (DAT) inhibitors. It is plausible that this compound could exhibit affinity for these or other related neurological targets, but empirical data is required for confirmation.

Furthermore, some piperazine-containing compounds have been evaluated for their potential as anticancer agents, with targets including topoisomerase and protein kinases like KIT and PDGFRA. However, without specific studies on this compound, its potential role in oncology remains speculative.

Table 1: Examples of Biological Targets for Structurally Related Phenylpiperazine Derivatives

| Derivative Class | Potential Target(s) | Reference(s) |

| Pyridazinones with (2-fluorophenyl)piperazine | Monoamine Oxidase B (MAO-B) | nih.gov |

| Phenylpiperazine derivatives | 5-HT₂A Receptors, Dopamine Transporter (DAT) | sigmaaldrich.com |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | |

| Piperazine-containing compounds | KIT, PDGFRA |

Note: This table represents potential targets based on structurally related compounds and does not represent confirmed targets for this compound.

Elucidation of Downstream Signaling Pathways

Given the lack of identified primary targets for this compound, the downstream signaling pathways affected by this compound have not been elucidated. The signaling cascades initiated by a compound are directly dependent on its interaction with specific receptors or enzymes.

For instance, if this compound were to act as a 5-HT₂A receptor antagonist, as some phenylpiperazines do, it would likely modulate signaling pathways involving Gq/11 proteins, leading to the inhibition of phospholipase C activation and subsequent reduction in inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG) production. This, in turn, would affect intracellular calcium levels and protein kinase C (PKC) activity.

Alternatively, if it were to inhibit MAO-B, the primary downstream effect would be an increase in the levels of certain neurotransmitters, such as dopamine, in specific brain regions. This could indirectly influence a multitude of signaling pathways associated with dopaminergic neurotransmission.

Without experimental data, any discussion of the downstream signaling effects of this compound remains hypothetical and based on the known pharmacology of structurally analogous compounds.

Molecular Interaction Studies (e.g., Docking, Molecular Dynamics Simulations)

No molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with any biological target are available in the published literature.

However, such computational studies have been performed on related phenylpiperazine derivatives to understand their binding modes. For example, molecular docking studies on pyridazinone derivatives with a (2-fluorophenyl)piperazine moiety have been used to explore their binding interactions within the active site of MAO-B. nih.gov These studies often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity.

Similarly, molecular dynamics simulations have been employed to study the behavior of piperazine-containing ligands within the binding pockets of their target proteins, providing insights into the stability of the ligand-protein complex over time. While these studies provide a framework for how this compound might interact with potential targets, they are not a substitute for specific computational analysis of the compound .

Receptor Occupancy Studies in Preclinical Models

There are no published preclinical studies that have measured the receptor occupancy of this compound. Receptor occupancy studies are crucial for understanding the relationship between the dose of a compound and its engagement with its biological target in a living organism. These studies are typically conducted using techniques like positron emission tomography (PET) with a radiolabeled version of the compound or a competing radioligand.

Preclinical receptor occupancy studies have been conducted for other piperazine-containing compounds to establish their in vivo target engagement. For example, studies have determined the in vivo receptor occupancy of mGlu5 receptor antagonists and anti-PD-1 monoclonal antibodies in animal models. These studies provide valuable information on the pharmacokinetic/pharmacodynamic (PK/PD) relationship, helping to predict a therapeutically effective dose range. The absence of such data for this compound means that its ability to engage potential targets in a living system at relevant concentrations is unknown.

Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl 2 Methylpiperazine Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications to the core structure of 1-(2-Fluorophenyl)-2-methylpiperazine, including the position of the fluoro group, substituents on the piperazine (B1678402) ring, and the addition of other aromatic or heterocyclic systems, have profound effects on biological activity.

The presence and position of halogen substituents on the phenyl ring are critical determinants of activity and selectivity for many arylpiperazine derivatives. The introduction of fluorine is a common strategy in drug design to modulate physicochemical properties such as metabolic stability and membrane permeability without significantly increasing molecular size. researchgate.net

Studies on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), an inhibitor of equilibrative nucleoside transporters (ENTs), have provided specific insights. The removal of the ortho-fluorine substituent from the phenyl ring resulted in a diminished but not completely abolished inhibitory effect on ENT1. nih.gov Further investigation revealed that the presence of a halogen on this phenyl moiety was essential for inhibitory effects on both ENT1 and ENT2. nih.gov For instance, replacing the ortho-fluorine with a meta-chlorine did not cause a significant change in the inhibitory effect on ENT1. nih.gov This suggests that while a halogen is crucial, its precise positioning can modulate the activity profile.

In other classes of arylpiperazine compounds, the position of the fluoro substituent has also been shown to be significant. For example, research into serotonergic receptor ligands has indicated that 5-HT2A receptors show a higher affinity for arylpiperazines containing halogens like fluorine or chlorine, particularly when these substituents are at the ortho- or meta-positions of the aromatic ring. nih.gov In contrast, some studies have shown that fluorine substitution can be detrimental; in a series of classical cannabinoids, substitution of a hydroxyl group with fluorine at the C-1 position of the aromatic ring had a significant negative impact on CB1 receptor binding affinity. mdpi.com

Substituents on the piperazine ring itself, such as the 2-methyl group, play a crucial role in determining the pharmacological profile of the resulting compounds. The size, position, and stereochemistry of these substituents can influence receptor binding, selectivity, and pharmacokinetic properties.

For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to arylpiperazines, the presence of methyl groups on the heterocyclic ring was found to increase potency as opioid receptor antagonists. researchgate.net Similarly, for 4-(3-hydroxyphenyl)piperazine derivatives, the introduction of a 3-methyl substituent also enhanced antagonist potency. researchgate.net Conversely, in other chemical series, substitution on the piperazine ring can be detrimental to activity. For a class of flavone (B191248) derivatives with anticancer properties, an unsubstituted piperazine ring was found to be optimal for activity against K562 cancer cells, and analogues with a 2-methyl substituent showed no activity. nih.gov

The N-methylpiperazine moiety is also a common feature in drug discovery, valued for its lipophilic and steric characteristics that can help achieve a balance of pharmacokinetic and pharmacodynamic properties. mdpi.com The presence of the N-methyl group allows for various hydrophobic and charge-transfer interactions with target enzymes. mdpi.com The 2-methyl group in this compound introduces a chiral center, which adds another layer of complexity and opportunity for tuning activity, as different enantiomers can have distinct biological profiles.

The arylpiperazine scaffold is often a central component that is linked to other aromatic or heterocyclic moieties to create ligands with high affinity and selectivity for various biological targets. mdpi.com The nature of these appended ring systems is a key factor in the SAR.

The arylpiperazine unit itself is often considered the key pharmacophoric element, responsible for crucial interactions with the target receptor. researchgate.net For many G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, the protonatable nitrogen of the piperazine ring forms a key charge-reinforced hydrogen bond with a conserved aspartate residue in the transmembrane domain. mdpi.com The aryl group (e.g., the 2-fluorophenyl group) engages in hydrophobic or CH–π interactions with aromatic amino acid residues like phenylalanine within the binding pocket. mdpi.com The combination of an arylpiperazine with other ring systems, such as a hydantoin (B18101) moiety, has been shown to produce potent and selective ligands for targets like the 5-HT₇ receptor. doi.org

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional structure of this compound derivatives is a critical factor governing their interaction with biological targets. This includes the conformation of the piperazine ring and the stereochemistry at the C2 position. X-ray crystallography studies of related 1-arylpiperazine compounds confirm that the piperazine ring typically adopts a stable chair conformation. nih.gov

The presence of the methyl group at the C2 position introduces a chiral center, meaning the compound exists as a pair of enantiomers (R and S). This stereochemistry can have a dramatic impact on biological activity. A conformational study of 1-aryl 2-substituted piperazines found that the axial conformation of the C2 substituent is generally preferred. nih.gov This specific spatial arrangement places the other parts of the molecule in a defined orientation that can be crucial for fitting into a receptor's binding site. nih.gov For instance, molecular modeling showed that the R enantiomers of certain 2-substituted piperazines could bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor, with key nitrogen atoms mimicking the orientation found in the potent agonist epibatidine. nih.gov

The differential activity of enantiomers is a well-documented phenomenon in medicinal chemistry. In one notable study on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed potent analgesic activity, whereas the R-(-) enantiomers acted as narcotic antagonists. researchgate.net This complete switch in pharmacological profile underscores the importance of absolute configuration. For derivatives of 2-methylpiperazine (B152721), the specific stereochemistry has been shown to be a key factor in achieving high potency and selectivity for targets such as the M₂ muscarinic receptor. researchgate.net The absolute structures of both R-(−)-2-methylpiperazine and S-(+)-2-methylpiperazine have been unequivocally determined, providing a solid foundation for such stereospecific drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. QSAR studies are invaluable in drug design, as they can predict the activity of novel compounds before their synthesis, thereby saving time and resources.

Several QSAR studies have been performed on arylpiperazine derivatives to identify the key molecular properties (descriptors) that govern their activity at various targets. For a series of aryl alkanol piperazine derivatives with antidepressant activity, 2D-QSAR models were developed. nih.gov These models indicated that descriptors related to atom types (Atype_C_6), molecular dipole moment (Dipole-mag), and electronic properties (S_sssCH) were important for inhibiting serotonin (5-HT) reuptake. In contrast, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and molecular shape (Shadow-XZ) were found to control noradrenaline (NA) reuptake inhibition. nih.gov

In another study on piperazine derivatives as mTORC1 inhibitors, QSAR modeling revealed that a combination of electronic, steric, and physicochemical descriptors correlated significantly with inhibitory activity. These included the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA). Such models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency. These computational approaches, often combined with molecular docking and dynamics simulations, provide a powerful platform for the rational design of new this compound derivatives.

Advanced Analytical Approaches for Preclinical Pharmacological Research of 1 2 Fluorophenyl 2 Methylpiperazine

Bioanalytical Method Development for Quantification in Biological Matrices (e.g., Plasma, Brain Tissue of Animal Models)

The quantitative determination of 1-(2-Fluorophenyl)-2-methylpiperazine in complex biological matrices is fundamental to understanding its pharmacokinetic profile in preclinical animal models. The development of robust and sensitive bioanalytical methods is a prerequisite for accurately measuring drug concentrations in plasma, which reflects systemic exposure, and in brain tissue, the primary site of action for many neurologically active compounds. These methods typically require extensive validation to ensure they are reliable and reproducible.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological samples due to its high sensitivity, selectivity, and speed. nih.govsigmaaldrich.com The method's selectivity is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which minimizes interference from endogenous matrix components. heraldopenaccess.usmdpi.com

Method development begins with sample preparation, a critical step to extract the analyte from the matrix and remove proteins and other interfering substances. For plasma and brain homogenates, protein precipitation is a common and straightforward approach, often using a solvent like acetonitrile (B52724). sigmaaldrich.com Following extraction, the sample is injected into an HPLC system. Chromatographic separation is typically achieved on a reversed-phase column, such as a C18, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer with formic acid) and an organic solvent (e.g., acetonitrile or methanol). sigmaaldrich.comheraldopenaccess.us

Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, usually operated in positive ion mode for piperazine (B1678402) derivatives. The method is validated according to regulatory guidelines to assess parameters such as linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). mdpi.comnih.gov For instance, a validated method for the related compound tandospirone (B1205299) in rat plasma achieved an LLOQ of 1.0 ng/mL, with intra- and inter-day precision values below 7%. sigmaaldrich.com Similar performance would be expected for a method tailored to this compound.

Table 1: Typical LC-MS/MS Method Parameters for Quantification in Animal Plasma

| Parameter | Typical Condition/Value | Source |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile | sigmaaldrich.com |

| Chromatography | Reversed-Phase HPLC (C18 Column) | sigmaaldrich.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | heraldopenaccess.us |

| Ionization Mode | Electrospray Ionization (ESI), Positive | heraldopenaccess.us |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Internal Standard | Structurally similar compound (e.g., deuterated analog) | mdpi.com |

| Linearity (r²) | > 0.99 | heraldopenaccess.us |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | sigmaaldrich.comunodc.org |

| Accuracy & Precision (%RSD) | < 15% | sigmaaldrich.com |

Identifying the metabolic fate of a new chemical entity is a crucial component of preclinical research. High-resolution mass spectrometry (HR-MS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for drug metabolite profiling. uma.es Unlike the targeted approach of triple quadrupole MS/MS, HR-MS provides highly accurate mass measurements (typically < 5 ppm error), enabling the determination of the elemental composition of metabolites without the need for authentic standards. chiralpedia.com

In a typical workflow, biological samples (plasma, urine, feces, or tissue homogenates) from animal models dosed with this compound are analyzed by LC-HR-MS. Data processing techniques, such as mass defect filtering and background subtraction, are employed to distinguish potential drug-related metabolites from endogenous molecules. uma.es The high resolving power of the instrument allows for the separation of isobaric interferences, leading to higher confidence in metabolite identification. chiralpedia.com

Common metabolic pathways for phenylpiperazine-containing compounds include oxidation (hydroxylation) of the aromatic or alkyl portions, N-dealkylation, and piperazine ring-opening. HR-MS can identify these biotransformations by detecting the corresponding mass shifts from the parent drug. For example, hydroxylation adds 15.9949 Da to the molecular weight of the parent compound.

Table 2: Predicted Major Metabolites of this compound and Their Theoretical Masses

| Proposed Metabolite | Biotransformation | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| Parent Compound | - | C₁₁H₁₅FN₂ | 194.1219 |

| Hydroxy-fluorophenyl Metabolite | Aromatic Hydroxylation | C₁₁H₁₅FN₂O | 210.1168 |

| N-Oxide Metabolite | N-Oxidation | C₁₁H₁₅FN₂O | 210.1168 |

| Piperazine Ring-Opened Metabolite | Oxidative Ring Cleavage | C₁₁H₁₇FN₂O₂ | 228.1274 |

| Desmethyl Metabolite | N-Dealkylation (of methyl group) | C₁₀H₁₃FN₂ | 180.1063 |

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., Ligand-Protein Binding)

Understanding how this compound interacts with its protein target is key to elucidating its mechanism of action. Spectroscopic techniques provide powerful, non-invasive means to study these ligand-protein binding events at a molecular level. azypusa.compharmatutor.org

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining atomic-resolution information on binding interactions. researchgate.net One of the most common NMR experiments is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.gov In this experiment, a series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled protein are recorded in the absence and presence of increasing concentrations of the ligand. Amide protons and nitrogens of amino acid residues involved in the binding event or undergoing a conformational change upon binding will show significant shifts in their corresponding peaks in the spectrum. This allows for the precise mapping of the ligand-binding site on the protein surface. researchgate.netnih.gov

Fluorescence spectroscopy is another widely used technique, particularly for determining binding affinities. Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to their local environment. researchgate.net When a ligand binds near a tryptophan residue, it can alter the residue's microenvironment, leading to a change in fluorescence intensity or a shift in the emission maximum. By titrating the protein with the ligand and monitoring these changes, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated. researchgate.net

Table 3: Comparison of Spectroscopic Techniques for Ligand-Protein Binding Studies

| Technique | Information Provided | Requirements | Advantages |

|---|---|---|---|

| NMR (Chemical Shift Perturbation) | Binding site location (epitope mapping), structural changes | ¹⁵N-labeled protein, high sample concentration | Provides atomic-level structural detail of the interaction site. researchgate.net |

| Fluorescence Spectroscopy | Binding affinity (Kd), stoichiometry | Protein with intrinsic (e.g., Tryptophan) or extrinsic fluorophore | High sensitivity, requires lower sample amounts, suitable for high-throughput screening. researchgate.net |

| Circular Dichroism (CD) | Ligand-induced changes in protein secondary/tertiary structure | Optically active molecules | Provides information on global conformational changes in the protein upon binding. nih.gov |

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment in Research Samples

The chemical purity and stereochemical integrity of a research compound are critical for the reliability and reproducibility of pharmacological data. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for these assessments. heraldopenaccess.us

Chemical purity is typically assessed using reversed-phase HPLC (RP-HPLC) with a UV detector. researchgate.net A sample of this compound is chromatographed, often on a C18 column, and the area of the main peak is compared to the total area of all detected peaks (impurities and degradation products). A high-purity reference standard is used for method validation, which includes establishing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) for potential impurities. researchgate.net

Since this compound contains a stereocenter at the C2 position of the piperazine ring, it exists as a pair of enantiomers. Because enantiomers often exhibit different pharmacological and toxicological profiles, it is essential to determine the enantiomeric excess (ee) of a sample. This is achieved using chiral HPLC. heraldopenaccess.usmdpi.com The separation relies on a chiral stationary phase (CSP), which forms transient diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates. sigmaaldrich.comchiralpedia.com Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® columns), are commonly used for separating chiral amines and piperazine derivatives. nih.govunl.pt The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. gimitec.com

Table 4: Typical Chromatographic Methods for Purity and Enantiomeric Excess

| Analysis | Technique | Typical Stationary Phase | Typical Mobile Phase | Key Performance Metric(s) | Source |

|---|---|---|---|---|---|

| Chemical Purity | RP-HPLC-UV | Octadecylsilane (C18) | Acetonitrile / Water or Buffer | Purity (%), LOD/LOQ for impurities | researchgate.net |

| Enantiomeric Excess | Chiral HPLC | Cellulose or Amylose derivative (e.g., Chiralpak® AD-H) | n-Hexane / Isopropanol / Diethylamine | Resolution (Rs), Enantiomeric Excess (ee%) | unl.ptjocpr.com |

Translational Research Perspectives and Future Avenues for 1 2 Fluorophenyl 2 Methylpiperazine

Identification of Preclinical Proof-of-Concept and Disease Indications

Direct preclinical proof-of-concept studies for 1-(2-Fluorophenyl)-2-methylpiperazine have not been identified. However, the foundational structure, 1-(2-Fluorophenyl)piperazine (B89578), is recognized as a key intermediate in the synthesis of various neurologically active compounds. scbt.com This suggests that derivatives, including the 2-methyl substituted variant, hold potential for development as agents targeting the central nervous system (CNS).

Significant preclinical evidence from closely related analogs points toward potential therapeutic applications, primarily in the domain of neurodegenerative diseases. A notable study focused on a series of pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety, which were evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. nih.govnih.gov The MAO-B enzyme is a key target in the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.

In this study, several analogs demonstrated potent and selective inhibition of MAO-B. nih.govnih.gov The two most promising compounds, designated T3 and T6, were identified as reversible and competitive inhibitors of MAO-B and were suggested as potential lead candidates for treating neurodegenerative disorders. nih.govnih.gov Compound T6, in particular, showed high potency and lower cytotoxicity compared to T3. nih.gov The substitution pattern on the phenyl ring was found to be critical for inhibitory potency. nih.govnih.gov

These findings establish a strong preclinical rationale for investigating this compound and its derivatives for similar indications. The 2-methylpiperazine (B152721) scaffold itself is considered a "privileged" structure in medicinal chemistry, appearing in a wide array of approved drugs for conditions ranging from psychosis to cancer, valued for its ability to confer favorable pharmacokinetic properties. researchgate.netnih.gov Furthermore, the broader N-phenylpiperazine class of compounds is widely explored for CNS disorders and is increasingly being investigated for other applications, such as anticancer agents. nih.govmdpi.com

Table 1: MAO-B Inhibitory Activity of (2-Fluorophenyl)piperazine Analogs

| Compound ID | Structure Feature | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (for MAO-B) |

| T6 | Pyridazinone with meta-bromo substitution | 0.013 | 1.57 | 120.8 |

| T3 | Pyridazinone with para-chloro substitution | 0.039 | 4.19 | 107.4 |

| Data sourced from Çeçen et al., 2020. nih.govnih.gov |

Conceptual Framework for Further Preclinical Development

Given the absence of data on this compound, a conceptual framework for its preclinical development would begin with fundamental discovery and characterization steps, guided by the insights gained from its analogs. ppd.com

Chemical Synthesis and Target Identification: The initial step involves the documented synthesis of this compound. nih.gov Following synthesis, a screening campaign should be initiated. Based on the activity of its analogs, primary targets would include monoamine oxidases (MAO-A and MAO-B) and other CNS receptors like dopamine (B1211576) and serotonin (B10506) receptors, for which the phenylpiperazine scaffold has known affinity. nih.govnih.govwikipedia.org

Hit-to-Lead and Lead Optimization: If initial screening yields a "hit" (i.e., confirmed activity at a target), a hit-to-lead campaign would commence. This involves synthesizing a small library of related analogs to establish a preliminary structure-activity relationship (SAR). The goal is to optimize potency and selectivity for the desired target while minimizing off-target effects. ppd.com

In Vitro and In Vivo Pharmacology: Optimized lead compounds would undergo rigorous pharmacological testing. In vitro studies would confirm the mechanism of action (e.g., competitive vs. non-competitive inhibition) and assess effects on cellular pathways. nih.gov Subsequent in vivo studies in appropriate animal models of disease (e.g., models of neurodegeneration or depression) would be necessary to demonstrate efficacy. nih.gov

Pharmacokinetics and Toxicology: A crucial part of preclinical development is characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. fda.gov Early assessment of pharmacokinetic properties and potential toxicity is essential to ensure the compound has drug-like potential. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to support an Investigational New Drug (IND) application. ppd.comfda.gov

Research Gaps and Emerging Opportunities for Investigation

The most significant research gap is the complete lack of published data on the synthesis and biological activity of this compound itself. This absence, however, creates several clear opportunities for investigation.

Fundamental Characterization: The primary opportunity is the synthesis and comprehensive characterization of the compound. This foundational work is a prerequisite for any further biological or pharmacological investigation.

Screening for MAO-B Inhibition: Based on the potent MAO-B inhibition demonstrated by closely related (2-fluorophenyl)piperazine-pyridazinone analogs, a key opportunity lies in evaluating this compound as a selective MAO-B inhibitor. nih.govnih.gov Its simpler structure might offer a different selectivity or pharmacokinetic profile, potentially providing a novel scaffold for drugs targeting neurodegenerative diseases.

Exploration of Broader CNS Activity: The N-phenylpiperazine scaffold is a versatile pharmacophore known to interact with a wide range of CNS targets, including dopamine and serotonin receptors. nih.govnih.gov A significant opportunity exists to screen the compound against a panel of these receptors to uncover novel psychoactive properties. A patent review has suggested that the therapeutic potential of the N-phenylpiperazine moiety is currently underrated and underexplored. nih.gov

Diversification into Non-CNS Indications: While the evidence points toward CNS applications, piperazine (B1678402) derivatives have been investigated for a multitude of other diseases, including cancer and infectious diseases. mdpi.com An emerging opportunity is to explore the activity of this compound outside of the traditional CNS space, potentially uncovering unexpected therapeutic value.

Potential as a Research Probe or Chemical Tool

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. For a compound to serve as a high-quality probe, it must exhibit high potency, well-defined selectivity for its intended target over other proteins, and a known mechanism of action.

Should the synthesis and screening of this compound reveal high potency and, crucially, high selectivity for a particular biological target (e.g., MAO-B), it would have significant potential as a research probe. For instance, a selective MAO-B inhibitor probe derived from this scaffold could be used to:

Elucidate the specific roles of MAO-B in the progression of neurodegenerative diseases in cellular and animal models.

Validate MAO-B as a drug target for new indications.

Help identify downstream biological pathways affected by MAO-B activity.

Beyond target-specific probes, phenylpiperazine derivatives have also been studied as general chemical tools, for example, as intestinal permeation enhancers to understand and improve drug absorption in Caco-2 cell models. nih.gov If this compound displays unique physicochemical properties, it could find utility in similar chemical biology applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-2-methylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using propargyl bromide in DMF with K₂CO₃ as a base, followed by click chemistry with azides in a CuSO₄/sodium ascorbate system . Yield optimization requires monitoring via TLC (e.g., hexane:ethyl acetate gradients) and purification via silica gel chromatography. Key variables include solvent polarity (DMF vs. DCM), temperature (ambient vs. heated), and stoichiometric ratios (e.g., 1.2 equiv. azide derivatives).

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., fluorophenyl protons at δ 6.8–7.2 ppm) and methylpiperazine signals (δ 2.3–3.1 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄FN₂: calc. 193.1141, obs. 193.1145).

- XRD : Resolve crystal structures for unambiguous confirmation, as seen in analogs like 3,4,4-trichloro-1-[4-(2-fluorophenyl)piperazinyl] derivatives .

Q. What are the critical physicochemical properties of this compound for in vitro assays?

- Methodological Answer : Key properties include:

- LogP : ~2.1 (calculated via ChemDraw), indicating moderate lipophilicity for membrane permeability.

- Solubility : Poor in water (<1 mg/mL); use DMSO or ethanol for stock solutions.

- Stability : Susceptible to hydrolysis under acidic conditions; store at −20°C in inert atmospheres .

Advanced Research Questions

Q. How does the 2-fluorophenyl substitution impact binding affinity in receptor-targeted studies compared to other halogenated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability. For example, 1-(2-fluorophenyl)piperazine derivatives show higher serotonin receptor (5-HT₁A) affinity (IC₅₀ = 12 nM) vs. chloro- or bromo-substituted analogs (IC₅₀ > 50 nM). Docking studies (e.g., AutoDock Vina) reveal fluorine’s role in stabilizing π-π interactions with Tyr residues in the binding pocket .

Q. What experimental and computational strategies resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Strategies include:

- Bioactivity Reproducibility : Standardize assays (e.g., MTT cytotoxicity with ≥3 replicates) and validate purity via HPLC (>95%).

- SAR Analysis : Compare substituent effects using libraries (e.g., 2-methyl vs. 2-fluoro analogs) .

- MD Simulations : Analyze dynamic interactions (e.g., GROMACS) to identify conformational selectivity in target binding .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Metabolic Soft Spot Identification : Use liver microsome assays to detect vulnerable sites (e.g., methylpiperazine oxidation).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or replace labile methyl groups with cyclopropyl rings .

- Prodrug Approaches : Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability .

Methodological Challenges & Data Interpretation

Q. What are the limitations of using fluorophenyl-piperazine derivatives in in vivo models, and how can they be mitigated?

- Methodological Answer : Challenges include rapid clearance (t₁/₂ < 2 h in rodents) and off-target CNS effects. Solutions:

- PK/PD Modeling : Optimize dosing regimens using compartmental models.

- BBB Penetration Studies : Assess via in situ perfusion or P-gp inhibition .

Q. How do researchers reconcile conflicting cytotoxicity data between fluorophenyl-piperazine derivatives in cancer vs. normal cell lines?

- Methodological Answer : Perform selectivity index (SI) calculations (IC₅₀_normal/IC₅₀_cancer). For example, derivatives with SI >10 may exploit cancer-specific pathways (e.g., ROS amplification). Validate via transcriptomics (RNA-seq) to identify differential gene expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.